The compound possesses a diazepine ring structure, a common feature in many biologically active molecules. This raises the possibility that it could bind to specific receptors or enzymes within cells, potentially acting as a ligand for further investigation. [Source: PubChem, National Institutes of Health ""]
Some suppliers of the compound market it for use in proteomics research, a field that studies the proteins within cells and tissues. The compound's structure might allow it to interact with or modify proteins in a way that facilitates their identification or analysis. [Source: Santa Cruz Biotechnology ""]
2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride is a chemical compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a diazepine ring. Its molecular formula is C9H15Cl2N3, and it has a CAS number of 1352305-18-0. The compound features a tetrahydro structure, indicating the presence of four hydrogen atoms added to the diazepine ring, which contributes to its stability and reactivity in various chemical environments .
The mechanism of action for TH-BDZA-8-NH2•2HCl is unknown due to the limited research on this compound. However, considering the presence of the benzodiazepine core, it is possible that it could interact with receptors in the central nervous system, similar to established benzodiazepine drugs []. Further research is required to confirm this hypothesis.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological properties .
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
This compound has several applications primarily in research settings:
Interaction studies involving 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride focus on its binding affinity with various receptors. Some key interactions include:
Several compounds share structural similarities with 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine | Similar tetrahydro structure but different ring fusion | Exhibits distinct pharmacological profiles |
| 1H-benzodiazepine | Contains a benzodiazepine core | Broadly used in anxiolytic medications |
| 2-Aminoquinoline | Contains an amino group attached to a quinoline ring | Potential antitumor activity |
These compounds highlight the unique bicyclic structure of 2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine hydrochloride while demonstrating variations that influence their biological activity and applications .
The proton nuclear magnetic resonance spectra of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provide essential structural information for this benzodiazepine derivative. Analysis of related tetrahydrobenzodiazepine compounds reveals characteristic spectral patterns that can be extrapolated to this specific amine derivative.
Table 1: Characteristic 1H NMR Chemical Shifts for Tetrahydrobenzodiazepine Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 6.50-7.90 | m | Benzene ring protons |
| Amine protons | 3.20-4.80 | br s | NH2 and NH groups |
| Methylene protons (C-2) | 2.90-3.70 | m | CH2 adjacent to nitrogen |
| Methylene protons (C-3) | 1.30-2.10 | m | CH2 in saturated ring |
| Methylene protons (C-4) | 3.40-4.60 | m | CH2 adjacent to nitrogen |
| Methylene protons (C-5) | 4.50-5.20 | s | CH2 bridging nitrogen |
Studies on similar benzodiazepine derivatives demonstrate that the aromatic protons in the 6-9 position range typically appear as multiplets between 6.50-7.90 ppm [3] [4]. The amine functionality at position 8 is expected to influence the chemical shift of the adjacent aromatic proton through electron-donating effects, potentially causing an upfield shift compared to unsubstituted analogs.
For the saturated diazepine ring system, the methylene protons exhibit characteristic patterns. The protons on carbon-2 and carbon-4, which are adjacent to nitrogen atoms, typically resonate at 2.90-3.70 ppm and 3.40-4.60 ppm respectively [3] [5]. The methylene protons at carbon-3 appear more upfield at 1.30-2.10 ppm due to their distance from electronegative nitrogen atoms [3] [5].
Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl. The aromatic carbon atoms in the benzene ring typically exhibit chemical shifts between 110-160 ppm [6] [7].
Table 2: Expected 13C NMR Chemical Shifts for Tetrahydrobenzodiazepine Carbons
| Carbon Position | Chemical Shift Range (ppm) | Assignment |
|---|---|---|
| C-6, C-7, C-9 | 120-140 | Aromatic carbons |
| C-8 | 140-160 | Aromatic carbon bearing amine |
| C-10, C-11 | 110-130 | Aromatic carbons |
| C-2, C-4 | 45-55 | Aliphatic carbons adjacent to nitrogen |
| C-3 | 20-30 | Aliphatic carbon in saturated ring |
| C-5 | 50-60 | Aliphatic carbon bridging nitrogens |
The carbon bearing the amine substituent at position 8 is expected to resonate at a characteristic chemical shift around 140-160 ppm due to the electron-donating nature of the amino group [7]. This substitution pattern creates a distinct spectral signature that differentiates this compound from other benzodiazepine derivatives.
Studies of related 1,4-benzodiazepine systems show that the saturated ring carbons exhibit predictable chemical shifts. The carbons at positions 2 and 4, which are α to nitrogen atoms, typically resonate between 45-55 ppm, while the carbon at position 3 appears more upfield at 20-30 ppm [8] [9].
Two-dimensional nuclear magnetic resonance techniques provide essential information about the spatial relationships and conformational preferences of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [10]. The seven-membered diazepine ring system exhibits conformational flexibility that can be analyzed through correlation spectroscopy (COSY) and nuclear Overhauser effect spectroscopy (NOESY) [11] [12].
Table 3: Key 2D NMR Correlations for Conformational Analysis
| Experiment Type | Correlation | Information Provided |
|---|---|---|
| 1H-1H COSY | H-2 to H-3 | Connectivity in saturated ring |
| 1H-1H COSY | H-3 to H-4 | Sequential connectivity |
| 1H-13C HSQC | All C-H correlations | Carbon-proton connectivity |
| NOESY | H-2 to H-4 | Spatial proximity |
| NOESY | Aromatic to aliphatic | Ring conformation |
The conformational analysis of related tetrahydrobenzodiazepine derivatives reveals that these compounds exist in dynamic equilibrium between different conformational states [8] [13]. The seven-membered ring can adopt chair, boat, or twist conformations, with the preferred form depending on substituent effects and ring strain considerations.
NOESY experiments are particularly valuable for determining the preferred conformation by identifying through-space proton-proton interactions [11] [12]. The presence of strong NOE correlations between specific protons indicates their spatial proximity in the favored conformational state.
The infrared spectrum of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provides characteristic absorption bands that confirm the presence of key functional groups and structural features [14] [15].
Table 4: Characteristic Infrared Absorption Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Primary amine N-H stretch | 3300-3500 | Strong | NH2 asymmetric and symmetric stretching |
| Secondary amine N-H stretch | 3200-3400 | Medium | NH stretching |
| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic C-H stretching |
| Aliphatic C-H stretch | 2800-3000 | Strong | Aliphatic C-H stretching |
| Aromatic C=C stretch | 1450-1650 | Strong | Aromatic ring vibrations |
| C-N stretch | 1000-1350 | Medium | Carbon-nitrogen stretching |
| Ring deformation | 600-900 | Medium | Ring breathing modes |
The primary amine functionality at position 8 exhibits characteristic N-H stretching vibrations appearing as a doublet in the 3300-3500 cm⁻¹ region due to asymmetric and symmetric stretching modes [14] [15]. The secondary amine groups within the diazepine ring contribute additional N-H stretching absorptions at slightly lower frequencies (3200-3400 cm⁻¹).
Studies of related benzodiazepine derivatives demonstrate that the aromatic C=C stretching vibrations appear as multiple bands in the 1450-1650 cm⁻¹ region [14] [16]. The presence of the electron-donating amine substituent may slightly alter the frequencies of these vibrations compared to unsubstituted analogs.
The fingerprint region (600-1500 cm⁻¹) contains numerous characteristic absorptions including C-N stretching vibrations (1000-1350 cm⁻¹) and ring deformation modes (600-900 cm⁻¹) [14] [15]. These bands provide valuable information about the molecular structure and can be used for compound identification and purity assessment.
Mass spectrometric analysis of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl reveals characteristic fragmentation patterns that provide structural information about the molecular ion and its breakdown products [17] [18].
Table 5: Expected Mass Spectral Fragmentation Patterns
| Fragment Type | m/z | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular ion [M+H]⁺ | 178 | Low-Medium | Protonated molecular ion |
| Base peak | 91 | High | Tropylium ion (C₇H₇⁺) |
| Amine loss | 161 | Medium | [M-NH₂]⁺ |
| Ring cleavage | 119 | Medium | Benzene ring fragment |
| Diazepine fragment | 148 | Medium | Seven-membered ring fragment |
The fragmentation behavior of benzodiazepine derivatives typically involves preferential cleavage of the saturated seven-membered ring rather than the aromatic benzene ring [18] [19]. The molecular ion peak for the free base form (excluding the hydrochloride salt) would appear at m/z 178 [M+H]⁺, with the actual molecular weight being 177 for the neutral molecule.
Studies of related tetrahydrobenzodiazepine compounds demonstrate that the base peak often corresponds to the tropylium ion (C₇H₇⁺) at m/z 91, formed through extensive fragmentation of the saturated ring system [18] [20]. Additional significant fragments include loss of the amine group ([M-NH₂]⁺) and various ring cleavage products.
The fragmentation patterns are influenced by the presence of the amine substituent at position 8, which can stabilize certain fragment ions through resonance effects [17] [18]. The electron-donating nature of the amino group may also affect the intensity distribution of fragment ions compared to unsubstituted analogs.
High-resolution mass spectrometry provides exact mass measurements that enable definitive molecular formula determination and structural confirmation of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [21] [22].
Table 6: High-Resolution Mass Spectral Data
| Species | Exact Mass | Molecular Formula | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 178.1226 | C₉H₁₆N₃⁺ | <2 |
| [M+Na]⁺ | 200.1045 | C₉H₁₅N₃Na⁺ | <2 |
| Base fragment | 91.0548 | C₇H₇⁺ | <2 |
| Ring fragment | 119.0735 | C₈H₉N⁺ | <2 |
The exact mass measurement of the protonated molecular ion [M+H]⁺ at 178.1226 confirms the molecular formula C₉H₁₅N₃ for the free base form of the compound [21] [22]. This high-resolution data provides unambiguous identification and distinguishes this compound from potential isobaric interferences.
Electrospray ionization typically produces both protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions, with the sodiated species appearing at 200.1045 [21] [22]. The formation of these adduct ions is characteristic of compounds containing basic nitrogen atoms that can readily accept protons or coordinate with metal cations.
High-resolution tandem mass spectrometry (MS/MS) enables accurate mass measurement of fragment ions, providing additional structural confirmation [21] [22]. The combination of exact mass data and fragmentation patterns creates a unique spectral fingerprint for compound identification and purity assessment.
The ultraviolet-visible absorption spectrum of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl provides information about the electronic transitions and chromophoric properties of this benzodiazepine derivative [23] [24].
Table 7: Expected UV-Visible Absorption Characteristics
| Transition Type | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* | 230-250 | 8,000-15,000 | Aromatic ring transitions |
| n → π* | 260-280 | 1,000-5,000 | Nitrogen lone pair transitions |
| Charge transfer | 290-320 | 500-3,000 | Amine to aromatic transitions |
The aromatic benzene ring system contributes the primary chromophore, with π → π* transitions typically appearing in the 230-250 nm region [23] [24]. The presence of the electron-donating amine substituent at position 8 may cause bathochromic shifts in these transitions compared to unsubstituted benzodiazepine derivatives.
Studies of related benzodiazepine compounds demonstrate that n → π* transitions involving nitrogen lone pairs appear at longer wavelengths (260-280 nm) with lower molar absorptivities [24] [25]. The saturated diazepine ring system contains multiple nitrogen atoms that can participate in these electronic transitions.
The amine substituent may also introduce charge transfer character to certain electronic transitions, potentially creating new absorption bands in the 290-320 nm region [23] [24]. These transitions involve electron transfer from the electron-rich amine group to the aromatic ring system, providing additional spectroscopic complexity.
The UV-visible spectrum serves as a valuable tool for quantitative analysis and purity assessment of 2,3,4,5-tetrahydro-1H-benzo[e] [1] [2]diazepin-8-ylamine 2hcl [26] [27]. The characteristic absorption wavelengths and molar absorptivities enable concentration determinations and can be used to monitor chemical stability and degradation products.